2-Bromo-5-(ethylsulfonyl)benzonitrile
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Overview
Description
2-Bromo-5-(ethylsulfonyl)benzonitrile: is an organic compound with the molecular formula C9H8BrNO2S It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the 2-position and an ethylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(ethylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 5-(ethylsulfonyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(ethylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: 2-Bromo-5-(ethylsulfonyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized aromatic compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the material science industry, this compound can be utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(ethylsulfonyl)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and ethylsulfonyl groups, which activate the aromatic ring towards nucleophilic substitution. The molecular targets and pathways involved in its biological activity would depend on the specific derivatives and their interactions with biological molecules.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of an ethylsulfonyl group.
2-Bromo-5-chlorobenzonitrile: Contains a chlorine atom at the 5-position.
2-Bromo-5-methylbenzonitrile: Features a methyl group at the 5-position.
Uniqueness: 2-Bromo-5-(ethylsulfonyl)benzonitrile is unique due to the presence of the ethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H8BrNO2S |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-bromo-5-ethylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-14(12,13)8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3 |
InChI Key |
SLZFADXDBRTMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
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